MitoA

Mitochondrial H2S In Vivo Imaging LC-MS/MS

MitoA is a ratiometric mass spectrometry probe specifically designed to measure changes in mitochondrial hydrogen sulfide (H2S) levels in vivo. The compound consists of a triphenylphosphonium (TPP) cation, which drives its accumulation into the mitochondrial matrix in response to the membrane potential, and an aryl azide moiety that selectively reacts with H2S to form an amine product, MitoN.

Molecular Formula C28H26N4OP+
Molecular Weight 465.5 g/mol
Cat. No. B10786049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoA
Molecular FormulaC28H26N4OP+
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H25N4OP/c29-32-31-24-19-17-23(18-20-24)28(33)30-21-10-22-34(25-11-4-1-5-12-25,26-13-6-2-7-14-26)27-15-8-3-9-16-27/h1-9,11-20H,10,21-22H2/p+1
InChIKeyJFINWZMJGWBEGN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MitoA: A Mitochondria-Targeted Mass Spectrometry Probe for In Vivo Quantification of Hydrogen Sulfide (H2S)


MitoA is a ratiometric mass spectrometry probe specifically designed to measure changes in mitochondrial hydrogen sulfide (H2S) levels in vivo [1]. The compound consists of a triphenylphosphonium (TPP) cation, which drives its accumulation into the mitochondrial matrix in response to the membrane potential, and an aryl azide moiety that selectively reacts with H2S to form an amine product, MitoN . The ratio of MitoN to MitoA, quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a direct readout of mitochondrial H2S concentration within intact tissues and living animals [2]. MitoA was developed to address the critical gap in assessing mitochondrial H2S dynamics in vivo, a limitation of existing fluorescent probes, and has been validated in models of myocardial ischemia [3].

Why MitoA Cannot Be Substituted with Generic H2S Probes or Membrane Potential Dyes


MitoA occupies a unique analytical niche that cannot be fulfilled by either conventional H2S detection methods or mitochondrial membrane potential dyes. Fluorescent H2S probes, such as WSP-5 or SF7-AM, are widely used for cell culture but are fundamentally limited to in vitro applications due to poor tissue penetration, photobleaching, and the inability to reliably quantify signals in whole animals [1]. Conversely, mitochondrial membrane potential dyes like TMRM, TMRE, or JC-1 report on ΔΨm rather than H2S levels, making them irrelevant for researchers specifically interrogating hydrogen sulfide biology [2]. Substituting MitoA with these alternatives would either sacrifice in vivo relevance (fluorescent probes) or measure an entirely different biological parameter (ΔΨm dyes). Furthermore, the ratiometric LC-MS/MS readout of MitoA provides quantitative precision and eliminates signal variability inherent to fluorescence-based methods, ensuring that experimental outcomes reflect genuine biological changes rather than technical artifacts [3].

Quantitative Evidence Differentiating MitoA from Comparator Probes


In Vivo Applicability: MitoA Enables Mitochondrial H2S Measurement in Living Animals, a Capability Absent in Fluorescent H2S Probes

MitoA is explicitly validated for in vivo use in whole animals, whereas fluorescent H2S probes (e.g., WSP-5, SF7-AM) are restricted to cell culture or ex vivo tissue surfaces due to limitations in tissue penetration, photobleaching, and signal quantification in intact organisms [1]. The original paper states that although fluorescent H2S probes can be applied to the surfaces of animals, 'they cannot be used in whole animals in vivo' [2]. In contrast, MitoA is administered intraperitoneally and the resulting MitoN/MitoA ratio is quantified from harvested tissues via LC-MS/MS, directly reflecting mitochondrial H2S changes in the living animal [3].

Mitochondrial H2S In Vivo Imaging LC-MS/MS

Selectivity for H2S Over Biological Thiols and Reactive Species

MitoA exhibits high selectivity for H2S over a wide panel of biologically relevant thiols, reactive oxygen species (ROS), and reactive nitrogen species (RNS). In selectivity assays, MitoA (100 μM) reacted with H2S (100 μM) to produce MitoN with 94% conversion after 4 hours at room temperature, whereas reaction with glutathione (5-10 mM) resulted in only 2.2-7.9% conversion, and reactions with cysteine, dimethyl trisulfide, lipoic acid, dihydrolipoic acid, Na2S2O3, Na2S2O4, NADH, NADPH, NaSCN, NaNO2, NO, ONOO−, H2O2, t-BuOOH, O2˙̄, and HOCl were all below the limit of detection (1]. This selectivity profile ensures that the measured MitoN/MitoA ratio reflects genuine changes in mitochondrial H2S rather than confounding reactions with abundant cellular thiols or oxidants .

Selectivity H2S Detection Chemical Probe

Ratiometric LC-MS/MS Quantification Eliminates Signal Variability and Enables Absolute Quantitation

MitoA provides a ratiometric readout (MitoN/MitoA) by LC-MS/MS, which inherently corrects for variations in probe uptake, tissue extraction efficiency, and instrument sensitivity. This is a significant advantage over fluorescence-based H2S probes, which suffer from intensity-based signal variability due to photobleaching, uneven probe loading, and microenvironmental effects [1]. The specific MS/MS transitions for MitoA (437 > 183) and MitoN (439 > 183), along with deuterated internal standards (d15-MitoA and d15-MitoN), enable precise, reproducible quantification from complex tissue homogenates [2]. Standard curves generated by spiking known amounts of MitoA and MitoN into tissue matrices demonstrate linearity and accuracy, supporting absolute quantitation of the MitoN/MitoA ratio [3].

Ratiometric Probe LC-MS/MS Quantitative Biology

Reaction Kinetics with H2S: A Rate Constant of 0.16 M⁻¹ s⁻¹ at 22°C

The reaction rate of MitoA with H2S has been quantitatively characterized, providing a benchmark for its responsiveness in biological systems. By monitoring the disappearance of MitoA absorbance at 270 nm and the appearance of MitoN absorbance at 306 nm over time at varying H2S concentrations, the observed initial rate constant (kobs) was plotted against [H2S] to yield a second-order rate constant of 0.16 ± 0.03 M⁻¹ s⁻¹ at 22°C [1]. This value is comparable to literature rates for the reaction of H2S with phenyl azides (0.12 M⁻¹ s⁻¹ at 10°C and 0.95 M⁻¹ s⁻¹ at 25°C), confirming that MitoA retains the expected reactivity of its aryl azide warhead despite conjugation to the TPP targeting moiety [2]. The defined rate constant allows researchers to model the kinetics of MitoA conversion to MitoN in their experimental systems, aiding in the selection of appropriate incubation times and in the interpretation of dynamic H2S changes .

Reaction Kinetics H2S Sensing Rate Constant

Validated In Vivo Proof-of-Concept: Increased Mitochondrial H2S During Myocardial Ischemia

MitoA has been rigorously validated in a clinically relevant in vivo model of acute myocardial infarction. Mice were injected intraperitoneally with MitoA prior to inducing cardiac ischemia by left anterior descending (LAD) artery occlusion. Subsequent LC-MS/MS analysis of heart tissue revealed a significant increase in the MitoN/MitoA ratio specifically within the ischemic region compared to non-ischemic myocardium, demonstrating that mitochondrial H2S levels rise during ischemia in vivo [1]. This finding aligns with the known inhibition of the mitochondrial sulfide:quinone oxidoreductase (SQR) under hypoxic conditions, which blocks H2S degradation and leads to its accumulation [2]. The ability of MitoA to spatially resolve H2S changes within the same organ highlights its utility for studying compartmentalized H2S signaling in disease states .

Myocardial Ischemia In Vivo Validation Cardiovascular Research

Optimal Research and Industrial Applications for MitoA Based on Validated Evidence


In Vivo Studies of Mitochondrial H2S Dynamics in Cardiovascular Disease Models

MitoA is uniquely suited for quantifying changes in mitochondrial H2S during myocardial ischemia, ischemia-reperfusion injury, and other cardiovascular pathologies in living animal models. The probe's validated performance in the LAD occlusion mouse model [1] provides a direct precedent for its use in preclinical cardiovascular research. Researchers studying the cardioprotective or detrimental roles of H2S signaling can employ MitoA to spatially map H2S accumulation within ischemic versus non-ischemic myocardium, offering insights unattainable with ex vivo or cell-based assays.

Assessing Mitochondrial H2S in Organ Transplantation and Ischemic Storage

The ex vivo tissue section experiments with MitoA demonstrated that ischemic conditions (mimicking organ storage) lead to a time-dependent increase in the MitoN/MitoA ratio [2]. This positions MitoA as a valuable tool for evaluating the impact of organ preservation solutions and storage protocols on mitochondrial H2S levels. Procurement of MitoA enables research into how H2S accumulation affects organ viability and post-transplant outcomes, potentially guiding the optimization of transplantation procedures.

Comparative Studies of H2S Metabolism Across Tissues and Species

MitoA has been successfully deployed in both mammalian (mouse) and fish (Poecilia mexicana) models [3], demonstrating its broad utility for comparative biology and toxicology studies. Researchers can use MitoA to measure baseline and perturbed mitochondrial H2S levels across different tissues (liver, heart, brain, etc.) and species, facilitating investigations into the evolution and diversity of H2S signaling pathways. The ratiometric LC-MS/MS readout ensures consistent quantification across diverse sample types.

Pharmacological Screening of H2S Donors and Modulators In Vivo

MitoA provides a direct in vivo readout of mitochondrial H2S, making it an ideal tool for screening the efficacy of novel H2S-releasing drugs (e.g., GYY4137 derivatives) or inhibitors of H2S-producing enzymes (e.g., cystathionine β-synthase, cystathionine γ-lyase). By measuring the MitoN/MitoA ratio in target tissues following compound administration, researchers can assess the pharmacodynamic impact of these agents on mitochondrial H2S pools, an endpoint that fluorescent probes cannot reliably report in whole animals [4].

Technical Documentation Hub

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